
(1S)-1-(Oxepan-4-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(Oxepan-4-yl)ethanamine, also known as (S)-4-hydroxyphenylglycine (S-4-HPG), is an amino acid derivative that has gained significant attention due to its potential applications in scientific research. Its unique chemical structure makes it a valuable tool for studying various biological processes, including neurotransmission, synaptic plasticity, and memory formation. In
Wirkmechanismus
The mechanism of action of (S)-4-HPG involves its binding to the glycine-binding site of the NMDA receptor, resulting in the modulation of its activity. Specifically, (S)-4-HPG acts as a partial agonist at the glycine-binding site, enhancing the activity of the NMDA receptor. This, in turn, leads to an increase in the release of various neurotransmitters and the induction of LTP.
Biochemical and Physiological Effects:
(S)-4-HPG has been shown to have various biochemical and physiological effects. It has been shown to enhance the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine, which are involved in various physiological and pathological processes. Additionally, (S)-4-HPG has been shown to enhance LTP, a process that is critical for learning and memory. It has also been shown to have neuroprotective effects, protecting against various neurotoxic insults.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-4-HPG has several advantages for lab experiments. It is a highly specific tool that can be used to selectively modulate the activity of the NMDA receptor. It is also relatively easy to synthesize and can be obtained in relatively large quantities. However, there are also some limitations to the use of (S)-4-HPG in lab experiments. For example, it has a short half-life, which can make it difficult to maintain consistent levels in experiments. Additionally, its effects can be highly dependent on experimental conditions, such as the concentration of (S)-4-HPG and the duration of exposure.
Zukünftige Richtungen
There are several future directions for the study of (S)-4-HPG. One potential direction is the development of more potent and selective modulators of the NMDA receptor. Additionally, further research is needed to fully understand the biochemical and physiological effects of (S)-4-HPG and its potential applications in various pathological conditions, such as Alzheimer's disease and schizophrenia. Finally, the development of new methods for the synthesis and purification of (S)-4-HPG could lead to more efficient and cost-effective production of this valuable tool for scientific research.
Synthesemethoden
(S)-4-HPG can be synthesized using various methods, including asymmetric synthesis and resolution of racemic mixtures. One of the most common methods for synthesizing (S)-4-HPG is through the resolution of racemic mixtures using chiral stationary phases or enzymatic resolution. Enzymatic resolution involves the use of enzymes, such as lipases or esterases, to selectively hydrolyze one enantiomer of a racemic mixture, resulting in the isolation of the desired enantiomer.
Wissenschaftliche Forschungsanwendungen
(S)-4-HPG has been extensively studied for its potential applications in scientific research. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory formation. (S)-4-HPG has also been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory. Additionally, (S)-4-HPG has been shown to increase the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine, which are involved in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
(1S)-1-(oxepan-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(9)8-3-2-5-10-6-4-8/h7-8H,2-6,9H2,1H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLZHRQFHDCKEO-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCOCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCOCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2649256.png)
![(2Z)-N-(2-chlorophenyl)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2649259.png)
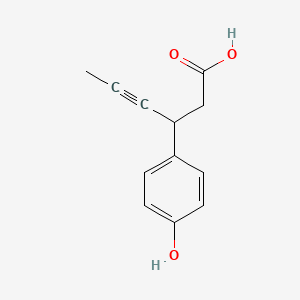

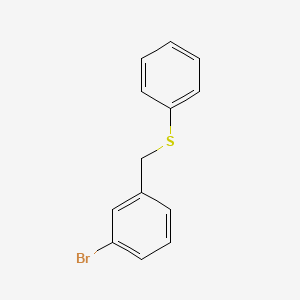
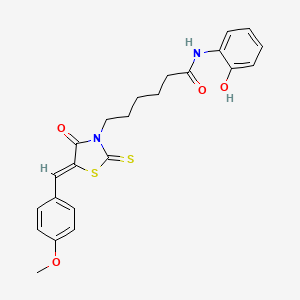
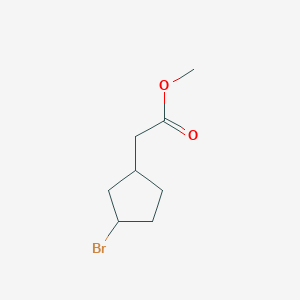
![2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2649270.png)
![4,4,4-Trifluoro-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2649271.png)

![N-(1-Cyanoethyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonylthiophene-2-carboxamide](/img/structure/B2649273.png)

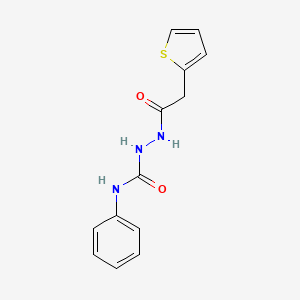
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2649276.png)